3-Methoxy-5-(pyridin-2-ylethynyl)pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methoxy-PEPy involves several steps, starting with the preparation of the core pyridine structure. The key steps include:
Formation of the Pyridine Core: The initial step involves the synthesis of the pyridine core through a series of reactions, including cyclization and functional group modifications.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an ethynyl derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of Methoxy-PEPy follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methoxy-PEPy undergoes various chemical reactions, including:
Oxidation: Methoxy-PEPy can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted pyridines, oxides, and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methoxy-PEPy has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the binding and signaling properties of mGlu5 receptors.
Biology: Employed in research to understand the role of mGlu5 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting mGlu5 receptors.
Mechanism of Action
Methoxy-PEPy exerts its effects by selectively binding to the mGlu5 receptor and acting as an antagonist. This binding inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. The primary molecular targets include the mGlu5 receptor, and the pathways involved are related to neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Methoxy-PEPy is unique due to its high selectivity and potency as an mGlu5 receptor antagonist. Similar compounds include:
2-methyl-6-(phenylethynyl)pyridine (MPEP): Another mGlu5 receptor antagonist with similar binding properties.
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): Known for its anxiolytic effects and similar receptor binding profile.
Basimglurant: A clinically tested mGlu5 receptor antagonist with longer receptor residence times.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic potential.
Properties
IUPAC Name |
3-methoxy-5-(2-pyridin-2-ylethynyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-8-11(9-14-10-13)5-6-12-4-2-3-7-15-12/h2-4,7-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFKUFTEWQHDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C#CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524924-76-3 | |
Record name | 3-Methoxy-5-(2-pyridinylethynyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524924763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0868W4SS6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.